Lipophilicity Advantage of Isopropoxy Modification
2-Amino-3-isopropoxypropan-1-ol exhibits a calculated logP (cLogP) of -0.269, while the corresponding (S)-enantiomer hydrochloride shows a LogP of 0.1528 . In contrast, the structurally simpler analog 2-amino-1-propanol (without any alkoxy substitution) has a reported logP of approximately -0.96 (experimental) [1]. The isopropoxy-substituted derivative is therefore ~0.7 log units more lipophilic than the unsubstituted parent, but remains significantly less lipophilic than analogs with longer alkyl ether chains, such as 2-amino-3-octyloxypropan-1-ol (logP ~2.5–3.2) [2]. This intermediate lipophilicity profile is critical for balancing aqueous solubility and membrane permeability in drug-like molecules.
| Evidence Dimension | Partition coefficient (LogP/cLogP) |
|---|---|
| Target Compound Data | cLogP = -0.269 (free base); LogP = 0.1528 (hydrochloride salt) |
| Comparator Or Baseline | 2-Amino-1-propanol: logP ≈ -0.96 (experimental); 2-Amino-3-octyloxypropan-1-ol: logP ≈ 2.5–3.2 (calculated) |
| Quantified Difference | Target vs. 2-amino-1-propanol: +0.7 to +1.1 log units (more lipophilic); Target vs. octyloxy analog: -2.2 to -3.0 log units (less lipophilic) |
| Conditions | Calculated values using standard QSAR prediction algorithms; experimental logP values from literature |
Why This Matters
This logP differential positions the compound in an intermediate hydrophobicity range that is often optimal for balancing aqueous solubility and passive membrane diffusion, a key consideration in early-stage drug discovery and agrochemical development.
- [1] PubChem. 2-Amino-1-propanol. Compound Summary. CID 10297. View Source
- [2] NIH PubChem. 2-Amino-3-octyloxypropan-1-ol. Compound Summary. CID 53347951. View Source
